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Compound of Interest

Compound Name: 6-Iodo-pyridine-2-carboxylic acid

CAS No.: 55044-68-3

Cat. No.: B1298053

Get Quote

Part 1: Strategic Introduction
6-Iodo-pyridine-2-carboxylic acid (also known as 6-iodopicolinic acid) is a critical heterocyclic

building block in medicinal chemistry. Its value lies in its bifunctionality: the carboxylic acid

moiety serves as a handle for amide coupling or esterification, while the C-6 iodine atom is a

prime electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,

Sonogashira, Heck).

For drug development professionals, the purity and structural integrity of this scaffold are

paramount. Impurities such as the 6-bromo analog or unreacted 6-aminopicolinic acid can

poison downstream catalysts or lead to difficult-to-separate side products. This guide provides

a self-validating protocol for the synthesis, purification, and rigorous spectroscopic

characterization of this compound.

Part 2: Synthesis & Experimental Protocol
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To ensure the spectroscopic data provided below is reproducible, we must first establish the

provenance of the material. The most robust route involves the Sandmeyer-type diazotization

of 6-aminopicolinic acid.

Synthesis Workflow (Sandmeyer Reaction)
Reaction Logic: The amino group at the 6-position is converted to a diazonium salt using

sodium nitrite in acidic media, which is then displaced by iodide.

Protocol:

Diazotization: Suspend 6-aminopicolinic acid (1.0 eq) in 15% aqueous H₂SO₄ at 0–5 °C.

Activation: Dropwise add an aqueous solution of NaNO₂ (1.2 eq), maintaining the

temperature below 5 °C to prevent decomposition of the diazonium intermediate. Stir for 30

minutes.

Substitution: Add an aqueous solution of KI (1.5 eq) slowly. The solution will turn dark due to

iodine liberation.

Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Decolorize

excess iodine with solid sodium bisulfite (NaHSO₃).

Isolation: Adjust pH to ~2–3 with solid Na₂CO₃ to precipitate the free acid. Filter the solid.[1]

Purification: Recrystallize from ethanol/water or purify via automated flash chromatography

(C18 reverse phase, H₂O/MeOH gradient).

Process Visualization
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Figure 1: Step-by-step synthetic pathway for the conversion of 6-aminopicolinic acid to the

target 6-iodo derivative.
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Part 3: Spectroscopic Characterization
The following data establishes the identity of the compound. The logic of assignment relies on

the 2,6-disubstitution pattern of the pyridine ring, which creates a distinct spin system.

Nuclear Magnetic Resonance (NMR)
Analysis Logic:

Spin System: The three aromatic protons form an AMX or AB2 system. You will observe two

doublets (H-3, H-5) and one triplet/doublet-of-doublets (H-4).

Chemical Shifts: The carboxylic acid proton is broad and downfield (10-14 ppm). The H-3

proton (ortho to COOH) is typically the most deshielded aromatic proton due to the

anisotropy of the carbonyl group. The H-5 proton (ortho to I) is deshielded by the iodine but

typically appears slightly upfield of H-3.

Table 1: Representative

H NMR Data (DMSO-d

, 400 MHz)
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Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

COOH 13.0 - 13.5 Broad Singlet 1H
Exchangeable

acidic proton.

H-3 8.15 - 8.25
Doublet (

Hz)
1H

Ortho to

electron-

withdrawing

COOH; most

deshielded.

H-5 8.05 - 8.15
Doublet (

Hz)
1H

Ortho to Iodine;

heavy atom

effect.

H-4 7.80 - 7.90
Triplet (

Hz)
1H

Meta position;

couples to both

H-3 and H-5.

Table 2: Representative

C NMR Data (DMSO-d

, 100 MHz)
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Carbon
Shift (

, ppm)
Type Assignment Logic

C=O ~165.0 Quaternary
Carboxylic acid

carbonyl.

C-2 ~150.0 Quaternary
Ortho to N, ipso to

COOH.

C-4 ~140.0 Methine Para to N.

C-3 ~128.0 Methine Beta to N.

C-5 ~135.0 Methine Beta to N, ortho to I.

C-6 ~118.0 - 120.0 Quaternary

Ipso to Iodine (Heavy

atom shielding effect

often observed).[2]

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) or LC-MS.

Molecular Formula: C

H

INO

[2][3][4][5][6]

Exact Mass: 248.93

Observed Ion (ESI+):

249.9 [M+H]

Observed Ion (ESI-):

247.9 [M-H]
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(Preferred mode for carboxylic acids).

Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR.

O-H Stretch: 2500–3300 cm

(Broad, characteristic of carboxylic acid dimers).

C=O Stretch: 1700–1730 cm

(Strong, acid carbonyl).

C=N / C=C Ring Stretch: 1550–1600 cm

.

C-I Stretch: 500–600 cm

(Fingerprint region, often weak).

Physical Properties
Physical State: Off-white to pale yellow crystalline solid.

Melting Point: 212–213 °C (Decomposition).[4] Note: Purity significantly affects MP; impure

samples often melt lower (~190-200 °C).

Part 4: Quality Control & Purity Assessment
To validate the synthesis, a standard HPLC method is required.

Method: Reverse Phase HPLC

Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5

m, 4.6 x 150 mm).

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
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Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

Retention Time: 6-Iodopicolinic acid is more hydrophobic than 6-aminopicolinic acid (starting

material) and will elute significantly later.

Part 5: References
PubChem Compound Summary.6-Iodo-pyridine-2-carboxylic acid (CID 619341).[2]

National Library of Medicine.[2] [Link][2]

ChemWhat.6-Iodo-pyridine-2-carboxylic acid Structure and Safety. [Link][1][2][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Technical Guide: Spectroscopic
Characterization of 6-Iodo-pyridine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1298053/docs#comprehensive-
technical-guide-spectroscopic-characterization-of-6-iodo-pyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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